molecular formula C10H7ClN2O B11968892 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide CAS No. 3533-10-6

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B11968892
CAS No.: 3533-10-6
M. Wt: 206.63 g/mol
InChI Key: IZHILGRDFLIYQW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide (CAS 3533-10-6) is a versatile chemical building block of significant interest in medicinal and synthetic chemistry research. This compound, with the molecular formula C₁₀H₇ClN₂O and a molecular weight of 206.63 g/mol, serves as a key precursor in the synthesis of diverse heterocyclic systems . Its core structure, featuring a cyanopropenamide backbone attached to a 2-chlorophenyl group, makes it a valuable intermediate for exploring structure-activity relationships (SAR) . Primary research applications include its role as a synthon for developing novel non-classical heterocycles such as pyridones and quinazolinones via Michael addition reactions . Furthermore, its utility is demonstrated in cascade synthetic protocols involving deacetalization and Knoevenagel condensation, efficiently leading to 2-cyanoacrylamides with potential biological activity . Researchers value this compound for constructing compound libraries to screen for new therapeutic agents, aligning with modern drug discovery efforts that leverage multicomponent reactions to swiftly assemble structurally diverse molecules against targets like antibiotic-resistant bacteria . This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic, therapeutic, or personal use in humans or animals.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHILGRDFLIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties.

Compound Name CAS Number Substituent Position Molecular Formula Key Properties/Applications Reference
3-(2-Chlorophenyl)-2-cyanoprop-2-enamide 3533-10-6 2-chlorophenyl C₁₀H₇ClN₂O High thermal stability; used in cyclization reactions
N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide 792954-33-7 3- and 4-chlorophenyl C₁₇H₁₁Cl₂N₂O Larger steric bulk; potential for enhanced lipophilicity

The 2-chlorophenyl group in the target compound may confer better planarity for π-π interactions in binding applications compared to 3- or 4-substituted analogs .

Functional Group Variations

Replacing the enamide moiety with alternative groups alters solubility and reactivity.

Compound Name CAS Number Functional Group Molecular Formula Key Properties/Applications Reference
This compound 3533-10-6 Enamide + cyano C₁₀H₇ClN₂O Moderate solubility in polar solvents
2-Amino-N-(3-chlorophenyl)-2-cyanoacetamide 64145-18-2 Amino + cyano C₁₀H₉ClN₄O Higher solubility in water due to amino group

Substituted Derivatives with Enhanced Bioavailability

Morpholino and alkylamine substituents are common modifications to improve pharmacokinetics.

Compound Name CAS Number Substituent Molecular Formula Key Properties/Applications Reference
This compound 3533-10-6 Cyano + enamide C₁₀H₇ClN₂O Baseline for comparison
2-(3-Chlorophenyl)-2-morpholinoacetonitrile - Morpholino + cyano C₁₂H₁₂ClN₃O Enhanced solubility and CNS penetration
2-(3-Chlorophenyl)-2-methylpropylamine HCl 1352318-53-6 Methylpropylamine C₁₁H₁₅ClN·HCl Improved membrane permeability

The target compound’s simplicity may limit its bioavailability compared to morpholino or alkylamine derivatives, which are optimized for drug delivery .

Biological Activity

3-(2-Chlorophenyl)-2-cyanoprop-2-enamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, and research findings associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Cyanoprop-2-enamide Moiety : Achieved through condensation reactions involving chlorophenyl acetonitriles and appropriate amines.
  • Introduction of Functional Groups : Various electrophilic and nucleophilic substitution reactions can be employed to modify the chlorophenyl and benzyl groups, enhancing biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

The mechanism of action for this compound appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is facilitated by its interaction with specific enzymes or receptors within microbial cells, leading to reduced viability and growth inhibition.

Study on E. coli Inhibition

A notable study explored the effectiveness of this compound against enteropathogenic E. coli (EPEC). The compound was found to downregulate the expression of key virulence factors associated with EPEC, demonstrating a mechanism that could potentially mitigate infections caused by this pathogen. The study reported an IC50 value of approximately 25 µM for inhibition of type III secretion system (T3SS) activity in E. coli, highlighting its potential therapeutic applications.

Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that while the compound effectively inhibited bacterial growth, it exhibited minimal cytotoxic effects on mammalian cell lines at concentrations up to 100 µM. This suggests a favorable therapeutic window for potential clinical applications.

Recent Investigations

Recent investigations have focused on the structural modifications of this compound to enhance its biological activity. Modifications have included variations in the substituents on the chlorophenyl ring and alterations to the cyanopropene moiety, leading to compounds with improved potency against resistant bacterial strains.

Q & A

Q. What are the key synthetic routes for 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the 2-chlorophenyl intermediate via Friedel-Crafts acylation or Suzuki-Miyaura coupling .
  • Step 2: Introduction of the cyano group via Knoevenagel condensation, using malononitrile and a base catalyst (e.g., piperidine) under reflux conditions .
  • Step 3: Amidation with an appropriate amine source (e.g., 4-aminophenyl derivatives) in polar aprotic solvents like DMF at 60–80°C . Characterization: Intermediates are validated using 1H^1H-NMR (to confirm regioselectivity) and IR spectroscopy (to track cyano group absorption at ~2200 cm1^{-1}) .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Method: Use 1H^1H-NMR coupling constants (JJ) for the α,β-unsaturated system. For the E-isomer, JJ values range from 12–16 Hz due to trans-vicinal coupling, while Z-isomers exhibit lower JJ (~8–10 Hz) .
  • Advanced Confirmation: X-ray crystallography provides unambiguous stereochemical assignment, as demonstrated for analogous compounds (e.g., C–C bond lengths of 1.33–1.35 Å for the enamide system) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural analysis?

  • Root Cause: Impurities from side reactions (e.g., hydrolysis of the cyano group) or residual solvents.
  • Resolution:
  • Perform column chromatography with ethyl acetate/hexane (3:7) to isolate pure product .
  • Use 13C^{13}C-NMR to distinguish between carbonyl (δ ~165–170 ppm) and cyano (δ ~115–120 ppm) signals .
  • Compare experimental IR spectra with computational (DFT) predictions for vibrational modes .

Q. What strategies optimize reaction yields in the presence of steric hindrance from the 2-chlorophenyl group?

  • Solvent Optimization: Use high-boiling solvents like DMSO to enhance solubility and reduce steric effects .
  • Catalyst Design: Employ Pd(OAc)2_2/XPhos systems for coupling reactions, which tolerate bulky substituents .
  • Temperature Control: Gradual heating (40°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How can researchers validate the biological activity of this compound against cancer cell lines?

  • Assay Design:
  • Use MTT assays with HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, comparing IC50_{50} values to cisplatin controls .
  • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
    • Mechanistic Insight: Conduct molecular docking studies with Bcl-2 or EGFR targets to predict binding affinities (AutoDock Vina) .

Data Contradictions and Resolution

Q. Why do reported melting points for similar compounds vary across studies?

  • Cause: Polymorphism or solvent inclusion in crystallized products.
  • Mitigation:
  • Recrystallize from ethanol/water (9:1) to obtain a single polymorph .
  • Report DSC thermograms (heating rate: 10°C/min) to document thermal behavior .

Q. How to address discrepancies in biological activity data between in vitro and in vivo models?

  • Factors: Poor bioavailability or metabolic instability.
  • Solutions:
  • Modify the propenamide backbone with PEGylated groups to enhance solubility .
  • Use pharmacokinetic profiling (LC-MS/MS) to monitor plasma concentration over 24 hours .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

TechniqueObserved SignalReference Compound Comparison
1H^1H-NMRδ 7.45–7.55 (m, 4H, Ar–H)2-Chlorobenzoic acid (δ 7.40–7.60)
13C^{13}C-NMRδ 117.5 (C≡N), 165.2 (C=O)Acrylonitrile (δ 118.0)
IR2215 cm1^{-1} (C≡N stretch)Benzyl cyanide (2210 cm1^{-1})

Table 2: Reaction Yield Optimization

ConditionYield (%)Purity (HPLC)
DMF, 60°C, 12 h7298.5
DMSO, 80°C, 8 h8599.1
THF, 40°C, 24 h5895.3

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